molecular formula C16H14O4 B14291865 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- CAS No. 116626-25-6

2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-

Katalognummer: B14291865
CAS-Nummer: 116626-25-6
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: LBMVJUBLXHVZDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is an organic compound that belongs to the class of diketones It is characterized by the presence of a phenoxy group attached to a furan ring, which is further connected to a pentanedione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- typically involves the condensation of 2,4-pentanedione with 5-phenoxy-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy and furan rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenoxy or furan rings.

Wissenschaftliche Forschungsanwendungen

2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The furan and phenoxy groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Pentanedione, 3-phenyl-: This compound has a phenyl group instead of the phenoxy-furan moiety.

    2,4-Pentanedione, 3-methyl-: This variant has a methyl group in place of the phenoxy-furan structure.

Uniqueness

2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is unique due to the presence of both phenoxy and furan rings, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

116626-25-6

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

3-[(5-phenoxyfuran-2-yl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C16H14O4/c1-11(17)15(12(2)18)10-14-8-9-16(20-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI-Schlüssel

LBMVJUBLXHVZDB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=CC1=CC=C(O1)OC2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.